2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
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Overview
Description
2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid is a natural product found in Actinomadura with data available.
Scientific Research Applications
Biotransformation Studies
Biotransformation of compounds similar to the specified chemical structure has been explored using microbial cultures. For instance, Hsu et al. (2007) investigated the biotransformation of gallic acid with Beauveria sulfurescens, resulting in new glucosidated compounds and metabolites analogous to mammalian metabolism. This kind of research is crucial for understanding the pharmacological and toxicological properties of complex organic compounds, including the one (Hsu et al., 2007).
Antioxidant and Antimicrobial Activities
The investigation of compounds with similar structures for antioxidant and antimicrobial activities is another significant area. Bassyouni et al. (2012) synthesized and evaluated the activities of various compounds, demonstrating the potential of these compounds in medical and pharmaceutical applications (Bassyouni et al., 2012).
Synthesis and Structural Elucidation
Research into the synthesis and structural elucidation of complex organic compounds, closely related to the specified molecule, is critical. Iijima et al. (1979) provided insights into the synthesis and structural properties of related compounds, which is essential for the development of new pharmaceuticals and understanding their mechanism of action (Iijima et al., 1979).
Neuroexcitant Synthesis
Compounds resembling the specified chemical structure have been synthesized for their potential as neuroexcitants. Pajouhesh et al. (2000) described the synthesis of enantiomers of a compound with neuroexcitant properties, indicating the relevance of such studies in neuroscience and pharmacology (Pajouhesh et al., 2000).
properties
Product Name |
2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
---|---|
Molecular Formula |
C34H34N2O14 |
Molecular Weight |
694.6 g/mol |
IUPAC Name |
2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C34H34N2O14/c1-9-5-16-21(27(41)18(9)32(45)36-10(2)33(46)47)20-14(26(40)31(16)50-34-30(44)29(43)23(35)11(3)49-34)8-15-22(28(20)42)25(39)13-6-12(48-4)7-17(37)19(13)24(15)38/h5-8,10-11,23,26,29-31,34,37,40-44H,35H2,1-4H3,(H,36,45)(H,46,47)/t10?,11?,23?,26-,29?,30?,31-,34?/m0/s1 |
InChI Key |
RLAZQZRIYCOWMY-RZXVDTATSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N |
synonyms |
desxylosyl-benanomicin B dexylosylbenanomicin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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